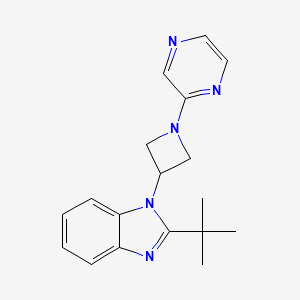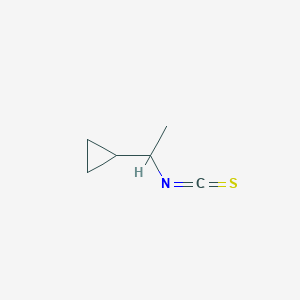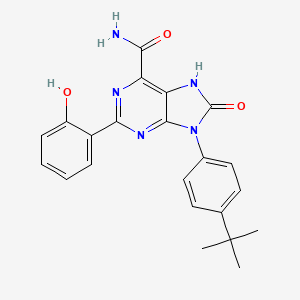![molecular formula C16H20N6O B2368672 3-((4-(benzylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)propan-1-ol CAS No. 897619-16-8](/img/structure/B2368672.png)
3-((4-(benzylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a derivative of pyrazolo[3,4-d]pyrimidine . Pyrazolo[3,4-d]pyrimidines are aromatic heterocyclic compounds that contain a pyrazolo[3,4-d]pyrimidine ring system . They are structurally similar to purines and isomeric to pteridines, which are compounds that make up nucleic and folic acids .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives has been described in the literature . The process involves the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization by the action of NH4OAc . This results in pyrazolo[3,4-d]pyrimidines with alkyl, aryl, and hetaryl substituents .Molecular Structure Analysis
The molecular structure of this compound is based on the pyrazolo[3,4-d]pyrimidine scaffold . This scaffold is a privileged structure in medicinal chemistry due to its high potential for application .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include acylation and cyclization . The acylation of 5-acetyl-4-aminopyrimidines is followed by cyclization by the action of NH4OAc .科学的研究の応用
Medicinal Chemistry and Drug Development
Pyrazolo[1,5-a]pyrimidine, structurally similar to the queried compound, showcases a broad range of medicinal properties. It serves as a cornerstone for developing drug-like candidates with potential applications in treating cancer, central nervous system disorders, infectious diseases, and more. Structure-activity relationship (SAR) studies emphasize the versatility and promise of this scaffold in medicinal chemistry, inspiring ongoing exploration for novel therapeutic agents (Cherukupalli et al., 2017).
Anticancer Research
The fusion of pyrazolo[1,5-a]pyrimidine structures with other pharmacophoric groups has led to the identification of compounds with significant anticancer activities. These include derivatives acting through various mechanisms such as DNA interaction, enzyme inhibition, and modulation of cellular pathways critical in cancer progression. The flexibility in chemical modifications allows for the precise targeting of malignant cells, highlighting the scaffold's potential in oncology research (Mohamed & Mahmoud, 2019).
Optoelectronic Materials
Research into quinazolines and pyrimidines, related to the queried chemical structure, reveals their significant application in developing optoelectronic materials. These materials are vital for electronic devices, luminescent elements, and photoelectric conversion elements. The incorporation of pyrazolo[3,4-d]pyrimidine derivatives into π-extended conjugated systems demonstrates their value in creating novel materials for organic light-emitting diodes (OLEDs), including highly efficient red phosphorescent OLEDs, and potential applications in nonlinear optical materials and colorimetric pH sensors (Lipunova et al., 2018).
Green Chemistry and Catalysis
The pyranopyrimidine core, relevant to the queried compound's chemical family, serves as a key precursor in green chemistry, demonstrating broad synthetic applications and bioavailability. The development of these scaffolds through one-pot multicomponent reactions using diversified hybrid catalysts showcases the integration of sustainable practices in chemical synthesis. This approach not only fosters the development of lead molecules but also aligns with the principles of green chemistry by minimizing waste and optimizing reaction conditions (Parmar, Vala, & Patel, 2023).
将来の方向性
特性
IUPAC Name |
3-[[4-(benzylamino)-1-methylpyrazolo[3,4-d]pyrimidin-6-yl]amino]propan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6O/c1-22-15-13(11-19-22)14(18-10-12-6-3-2-4-7-12)20-16(21-15)17-8-5-9-23/h2-4,6-7,11,23H,5,8-10H2,1H3,(H2,17,18,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFLNSLVNNJNFBD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC(=NC(=C2C=N1)NCC3=CC=CC=C3)NCCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49677791 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-((4-(benzylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)propan-1-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

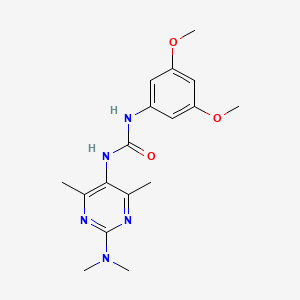
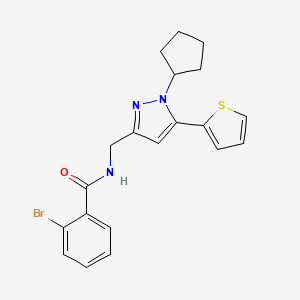
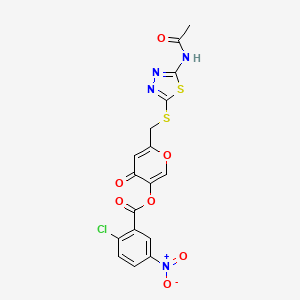
![N-(6-sulfamoylbenzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2368592.png)
![1-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-3-(naphthalen-1-ylmethyl)urea](/img/structure/B2368596.png)
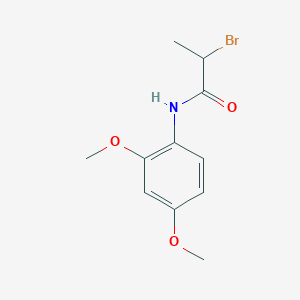
![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-1-benzothiophene-2-carboxamide](/img/structure/B2368602.png)
![N-Cyclopropyl-2-[4-(1-methyl-5-oxo-4-phenyl-1,2,4-triazol-3-yl)piperidin-1-yl]acetamide](/img/structure/B2368604.png)
![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2368606.png)
![N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylpicolinamide](/img/structure/B2368608.png)
![[4-[Cyclopropyl-[6-(dimethylamino)pyrimidin-4-yl]amino]piperidin-1-yl]-phenylmethanone](/img/structure/B2368609.png)
